molecular formula C21H18O8S3 B5076176 2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE

2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE

Cat. No.: B5076176
M. Wt: 494.6 g/mol
InChI Key: OLXASILZWBELNZ-UHFFFAOYSA-N
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Description

2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[45]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE is a complex organic compound characterized by its unique spiro structure, which includes multiple sulfur atoms and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of methyl, phenyl, and carboxylate groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various sulfur-containing reagents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the carboxylate groups can produce alcohols or aldehydes.

Scientific Research Applications

2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar in structure but contains phosphorus and oxygen atoms instead of sulfur.

    4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl): Contains a similar aromatic structure but lacks the spiro and sulfur components.

Uniqueness

2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4

Properties

IUPAC Name

tetramethyl 10-phenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8S3/c1-26-17(22)13-14(18(23)27-2)30-10-12(11-8-6-5-7-9-11)21(13)31-15(19(24)28-3)16(32-21)20(25)29-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXASILZWBELNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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